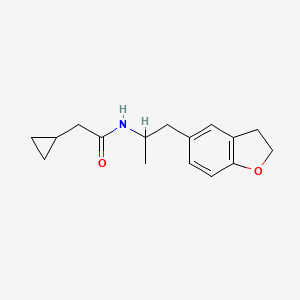

2-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-cyclopropyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-11(17-16(18)10-12-2-3-12)8-13-4-5-15-14(9-13)6-7-19-15/h4-5,9,11-12H,2-3,6-8,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGWTYUXEKLKOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide typically involves multiple steps:

-

Formation of the Dihydrobenzofuran Moiety: : The dihydrobenzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a phenol derivative, cyclization can be achieved using Lewis acids like aluminum chloride.

-

Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents (iodomethylzinc iodide).

-

Formation of the Acetamide Group: : The acetamide functional group is typically introduced through acylation reactions. This can be achieved by reacting the amine precursor with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the dihydrobenzofuran ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction: : Reduction reactions can target the acetamide group, converting it to an amine. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the acetamide nitrogen. Reagents like alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the cyclopropyl or dihydrobenzofuran moieties.

Reduction: Amine derivatives from the reduction of the acetamide group.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets. The dihydrobenzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

- The target compound’s dihydrobenzofuran group likely enhances metabolic stability compared to simple aromatic rings (e.g., benzyl in 5c) .

- Its cyclopropyl moiety may reduce conformational flexibility compared to bulkier substituents like cyclohexyl (5c) or diphenylhexane (Compound g) .

- The absence of charged groups (as in 0B9 ligand) suggests neutral pH solubility, aligning with its predicted logP .

Data Limitations and Inferences

Direct pharmacological data for the target compound are unavailable in the provided evidence.

Biological Activity

2-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a synthetic organic compound notable for its unique structural characteristics, which include a cyclopropyl group and a dihydrobenzofuran moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034450-41-2 |

| Molecular Formula | C₁₆H₂₁NO₂ |

| Molecular Weight | 259.34 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Dihydrobenzofuran Moiety : This can be achieved through cyclization reactions involving phenolic precursors.

- Introduction of the Cyclopropyl Group : Common methods include cyclopropanation using reagents like diazomethane.

- Formation of the Acetamide Group : This is generally accomplished via acylation reactions with acetic anhydride or acetyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The dihydrobenzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for these targets, contributing to its pharmacological effects.

Research Findings

Recent studies have explored the biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, suggesting utility in treating conditions characterized by chronic inflammation.

- Antitumor Activity : Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of compounds related to this compound demonstrated promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a mechanism involving the modulation of NF-kB signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide?

Methodological Answer: The synthesis typically involves coupling the cyclopropane-containing acetamide moiety with a 2,3-dihydrobenzofuran-derived amine. A general approach includes:

Cyclopropane Acetamide Preparation : React cyclopropanecarbonyl chloride with a secondary amine (e.g., propan-2-amine derivatives) under Schotten-Baumann conditions .

Dihydrobenzofuran Intermediate : Synthesize 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine via reductive amination or Buchwald-Hartwig coupling .

Final Coupling : Use peptide coupling reagents (e.g., HATU, EDCI) in anhydrous DMF or THF to join the two fragments .

Q. Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Monitor reaction progress using TLC or LC-MS.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Chromatography : HPLC or UPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended) .

- Spectroscopy :

- 1H/13C NMR : Confirm cyclopropane (δ ~0.5–1.5 ppm for CH2 groups), dihydrobenzofuran (δ ~6.5–7.5 ppm for aromatic protons), and amide (δ ~6.0–8.0 ppm for NH) .

- HRMS : Validate molecular formula (e.g., [M+H]+ ion) .

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .

Q. What are the recommended storage conditions and handling protocols?

Methodological Answer:

- Storage : -20°C under inert gas (argon/nitrogen) in amber vials to prevent oxidation/hydrolysis of the amide bond .

- Handling : Use gloveboxes for moisture-sensitive steps. Conduct stability studies (e.g., TGA/DSC) to assess degradation under varying pH/temperature .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for the chiral propan-2-yl amine moiety?

Methodological Answer:

- Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to generate the (R)- or (S)-configured amine .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic resolution of racemic intermediates .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (ee >98%) .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the cyclopropane or dihydrobenzofuran moieties .

- Micellar Encapsulation : Test surfactants like Tween-80 or Cremophor EL .

Q. How can computational modeling predict target binding interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., CNS receptors, cytochrome P450 enzymes) .

- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100 ns .

- SAR Analysis : Modify substituents (e.g., cyclopropane size, dihydrobenzofuran substituents) and correlate with docking scores .

Q. What experimental designs resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation .

- Pharmacokinetic Profiling : Measure Cmax, T1/2, and bioavailability in rodent models via LC-MS/MS .

- Toxicogenomics : Use RNA-seq to assess off-target effects in non-responsive in vivo models .

Q. How does the dihydrobenzofuran moiety influence pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.